Diethyl trichloroheptyl phosphate
Description
Diethyl trichloroheptyl phosphate (DETCHP) is an organophosphorus compound characterized by a trichloroheptyl chain attached to a phosphate group with two ethyl substituents. This structure distinguishes it from simpler organophosphate esters, such as diethyl phosphate (DEP), by incorporating halogenated alkyl chains that may influence its chemical stability, environmental persistence, and biological interactions.
Properties
CAS No. |
36272-56-7 |
|---|---|
Molecular Formula |
C11H22Cl3O4P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
diethyl 7,7,7-trichloroheptyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-16-19(15,17-4-2)18-10-8-6-5-7-9-11(12,13)14/h3-10H2,1-2H3 |
InChI Key |
YAXRKEFYFAQMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl trichloroheptyl phosphate can be synthesized through the reaction of phosphorus trichloride with heptyl alcohol and diethyl ether in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + \text{C}7\text{H}{15}\text{OH} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPO}(\text{OC}_2\text{H}_5)_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the efficient conversion of reactants to the desired product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl trichloroheptyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: N-substituted phosphoramidates or alkyl phosphates.
Scientific Research Applications
Diethyl trichloroheptyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development and as a biochemical tool for studying phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl trichloroheptyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in phosphate metabolism.
Protein Modification: Covalent modification of proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares DETCHP with DEP and DECP based on structural features and physicochemical traits:
Key Observations :
- The trichloroheptyl chain in DETCHP likely enhances lipophilicity and environmental persistence compared to DEP, which lacks halogenation.
- DECP, a chlorinated analog, undergoes thermal and photocatalytic degradation to yield DEHP (diethyl hydroxyphosphonate), TEPP (tetraethyl pyrophosphate), and TEP (triethyl phosphate), suggesting similar pathways for DETCHP under environmental conditions .
Environmental Degradation and Persistence
- DECP degrades via photocatalytic pathways on TiO₂, producing HCl, CO₂, and simpler phosphates . DETCHP’s trichloroheptyl chain may slow degradation, leading to accumulation in soil and water.
- DEP, being a non-persistent metabolite, is rapidly excreted in urine but still induces measurable endocrine effects .
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